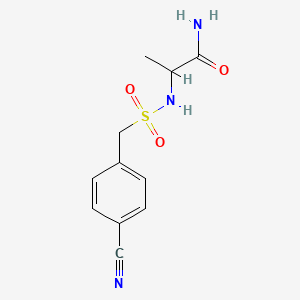
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide: is an organic compound characterized by the presence of a tert-butyl group, a chloro substituent, and two methoxy groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate amide hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products such as methoxy-substituted derivatives can be formed.
Oxidation: Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 3-chloro-4,5-dimethoxybenzoic acid and tert-butylamine.
Wissenschaftliche Forschungsanwendungen
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The tert-butyl group and methoxy substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzoic acid
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzylamine
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzyl alcohol
Uniqueness
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18ClNO3 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
N-tert-butyl-3-chloro-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-12(16)8-6-9(14)11(18-5)10(7-8)17-4/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
INGGUGTXJYBXRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)




![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)






![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
